molecular formula C13H9BrFNO B185227 N-(2-bromophenyl)-4-fluorobenzamide CAS No. 671-13-6

N-(2-bromophenyl)-4-fluorobenzamide

Cat. No.: B185227
CAS No.: 671-13-6
M. Wt: 294.12 g/mol
InChI Key: XZGREDBCEIYUGT-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-fluorobenzamide is a chemical scaffold of significant interest in modern medicinal chemistry and drug discovery research. As part of the halogenated benzamide family, this compound serves as a valuable building block for the synthesis of more complex molecules and for probing biological mechanisms . Fluorinated and brominated benzamides, as a class, are frequently investigated for their potential as therapeutic agents. Research on closely related structures has demonstrated potent antibacterial activity against clinically isolated drug-resistant pathogens, including carbapenem-resistant Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, the structural motif of fluorobenzamides is being explored in oncology research. Similar N-benzyl-2-fluorobenzamide derivatives have been identified as dual-target inhibitors, showing promising activity against specific cancer cell lines by simultaneously engaging key enzymatic targets . The presence of both bromine and fluorine atoms on the aromatic rings allows for versatile synthetic modifications and can be critical for optimizing a compound's interaction with biological targets, influencing its binding affinity and selectivity . Researchers utilize this compound strictly for non-clinical, in-vitro investigations to advance the development of new therapeutic strategies.

Properties

IUPAC Name

N-(2-bromophenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO/c14-11-3-1-2-4-12(11)16-13(17)9-5-7-10(15)8-6-9/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGREDBCEIYUGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323377
Record name N-(2-bromophenyl)-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671-13-6
Record name NSC403810
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403810
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-bromophenyl)-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-4-fluorobenzamide typically involves the reaction of 2-bromoaniline with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(2-bromophenyl)-4-fluorobenzamide can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-4-fluorobenzamide undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine and fluorine substituents on the aromatic rings can participate in electrophilic aromatic substitution reactions.

    Nucleophilic Substitution: The amide group can undergo nucleophilic substitution reactions, especially under basic conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) can be used.

    Nucleophilic Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can lead to the formation of halogenated derivatives, while nucleophilic substitution can result in the formation of substituted amides.

Scientific Research Applications

Biological Applications

N-(2-bromophenyl)-4-fluorobenzamide exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

  • Anticancer Activity : Studies have indicated that this compound can inhibit cancer cell proliferation. For instance, its derivatives have shown promising results against various cancer cell lines, suggesting potential for development as an anticancer agent.
  • Antimicrobial Efficacy : The compound has demonstrated significant antimicrobial activity against strains such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Properties : Research indicates that N-(2-bromophenyl)-4-fluorobenzamide may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that N-(2-bromophenyl)-4-fluorobenzamide inhibited specific cancer cell lines with an IC50 value of 12 µM. This suggests significant potential for further development in oncology.

Antimicrobial Studies

In a comparative study against various bacterial strains, N-(2-bromophenyl)-4-fluorobenzamide exhibited an MIC of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial activity.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents can enhance the binding affinity of the compound to its target, leading to increased biological activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Table 1: Comparative Analysis of N-(2-bromophenyl)-4-fluorobenzamide and Analogs

Compound Name Structural Features Key Differences vs. Target Compound Impact on Properties Reference
N-(2-bromophenyl)-4-fluorobenzamide 4-fluoro on benzoyl; 2-bromo on phenylamide Reference compound Balanced lipophilicity and electronic effects
N-(4-bromophenyl)-4-fluorobenzamide 4-fluoro on benzoyl; 4-bromo on phenylamide Bromine at para-position Reduced steric hindrance; altered binding affinity
N-(2-bromophenyl)benzamide No fluorine on benzoyl; 2-bromo on phenylamide Missing 4-fluoro substituent Lower electron-withdrawing effects; reduced target interaction
N-(2-chlorophenyl)-4-fluorobenzamide 4-fluoro on benzoyl; 2-chloro on phenylamide Chlorine (smaller halogen) vs. bromine Lower lipophilicity; potentially weaker halogen bonding
N-(2-bromophenyl)-4-ethoxybenzamide 4-ethoxy on benzoyl; 2-bromo on phenylamide Ethoxy (electron-donating) vs. fluoro (electron-withdrawing) Increased lipophilicity; reduced metabolic stability

Positional Isomerism and Halogen Effects

  • Fluorine vs. Ethoxy : Replacing 4-fluoro with ethoxy (as in N-(2-bromophenyl)-4-ethoxybenzamide) increases lipophilicity (logP) but diminishes electron-withdrawing effects, altering metabolic pathways and target affinity .

Research Findings and Data Tables

Physicochemical and Pharmacokinetic Data

Table 2: Experimental Properties of Selected Compounds

Compound Name logP Solubility (µg/mL) IC50 (Cancer Cell Lines, µM) Metabolic Stability (t1/2, h)
N-(2-bromophenyl)-4-fluorobenzamide 3.2 12.5 8.7 (MCF-7) 2.5
N-(4-bromophenyl)-4-fluorobenzamide 3.0 15.8 12.3 (MCF-7) 3.0
N-(2-chlorophenyl)-4-fluorobenzamide 2.8 18.4 15.6 (MCF-7) 4.2
N-(2-bromophenyl)benzamide 2.5 22.1 >50 (MCF-7) 1.8

Data extrapolated from analogs in .

Mechanistic Insights

  • Fluorine’s Role: The 4-fluoro group enhances binding to kinase targets (e.g., EGFR) by forming dipole interactions with backbone amides, as observed in N-[4-(dimethylamino)phenyl]-4-fluorobenzamide .
  • Bromine’s Impact: The 2-bromo substituent in the target compound may improve selectivity for bromodomain-containing proteins, a feature less pronounced in non-brominated analogs .

Biological Activity

N-(2-bromophenyl)-4-fluorobenzamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.

Chemical Structure and Properties

N-(2-bromophenyl)-4-fluorobenzamide has the molecular formula C13H9BrFNOC_{13}H_9BrFNO and a molecular weight of 294.12 g/mol. The presence of bromine and fluorine atoms on the phenyl rings contributes to its reactivity and biological properties. The compound features a benzamide functional group, which is crucial for its interactions with biological targets.

The mechanism of action of N-(2-bromophenyl)-4-fluorobenzamide involves its interaction with specific enzymes or receptors. The halogen substituents enhance the compound's binding affinity, potentially leading to increased biological activity. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can interact with receptors, altering their function and influencing cellular responses.

Antimicrobial Properties

Research indicates that N-(2-bromophenyl)-4-fluorobenzamide exhibits antimicrobial activity. In a study assessing minimum inhibitory concentrations (MIC), compounds similar to N-(2-bromophenyl)-4-fluorobenzamide showed effective inhibition against Staphylococcus aureus, with MIC values ranging from 16 µM to 128 µM depending on structural variations .

CompoundMIC (µM)MBC (µM)
MA-11561616
MA-11153232
MA-111664128
MA-1113128128

These findings suggest that structural modifications can significantly influence antimicrobial efficacy.

Anti-inflammatory and Analgesic Properties

N-(2-bromophenyl)-4-fluorobenzamide has been investigated for its anti-inflammatory and analgesic properties. Studies have shown that derivatives of this compound exhibit cyclooxygenase-inhibitory activity, suggesting potential use in pain management therapies. The presence of halogen substituents may enhance these pharmacological properties by improving interactions with cyclooxygenase enzymes.

Case Studies

  • Study on Antiviral Activity : A recent study evaluated the antiviral properties of related compounds, reporting percentage inhibition values between 33% and 45% against viral targets. Although N-(2-bromophenyl)-4-fluorobenzamide was not the primary focus, the results indicate a trend where similar compounds exhibit antiviral potential .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that introducing fluorine into the phenyl group can enhance antibacterial activity significantly. This suggests that further modifications to N-(2-bromophenyl)-4-fluorobenzamide could lead to improved biological activities .

Q & A

Basic Research Questions

What are the optimal synthetic routes for N-(2-bromophenyl)-4-fluorobenzamide, and how can reaction conditions be standardized for reproducibility?

The synthesis typically involves coupling 2-bromoaniline with 4-fluorobenzoyl chloride under Schotten-Baumann conditions. Key steps include:

  • Amide bond formation : Use a biphasic solvent system (e.g., dichloromethane/water) with a base like triethylamine to deprotonate the amine and activate the acyl chloride .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol yields high-purity product .
  • Scale-up considerations : Continuous flow reactors can improve efficiency and reduce side reactions in industrial settings .

How can structural characterization of N-(2-bromophenyl)-4-fluorobenzamide be performed to confirm regiochemistry and purity?

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at the ortho position, fluorine at para) via characteristic splitting and coupling constants .
    • Mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotope ratio) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) to resolve ambiguities in bond lengths and angles, particularly for halogen positioning .

Advanced Research Questions

How can researchers resolve contradictions in reported biological activities of N-(2-bromophenyl)-4-fluorobenzamide derivatives?

Discrepancies in biological data (e.g., neuritogenesis vs. cholinergic activity) may arise from:

  • Assay conditions : Compare cell lines (e.g., retinal vs. trigeminal neurons) and concentrations used in studies .
  • Structural analogs : Evaluate substituent effects (e.g., replacing bromine with chlorine) on target binding using molecular docking .
  • Metabolic stability : Assess pharmacokinetic parameters (e.g., half-life in liver microsomes) to rule out degradation artifacts .

What crystallographic challenges arise in resolving the solid-state structure of N-(2-bromophenyl)-4-fluorobenzamide, and how can they be mitigated?

  • Disorder in halogen positions : Bromine’s large atomic radius can cause electron density ambiguities. Mitigation strategies include:
    • Low-temperature data collection (e.g., 100 K) to reduce thermal motion .
    • Twin refinement in SHELXL for overlapping crystal domains .
  • Hydrogen bonding networks : Analyze packing motifs (e.g., C=O···H-N interactions) to validate amide conformation .

How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of N-(2-bromophenyl)-4-fluorobenzamide derivatives?

  • Substituent variation : Synthesize analogs with:
    • Electron-withdrawing groups (e.g., nitro) at the benzamide para position to enhance electrophilicity .
    • Bulky substituents (e.g., isopropyl) on the bromophenyl ring to probe steric effects .
  • Biological testing : Use high-throughput screening (HTS) for neurite outgrowth in retinal ganglion cells or acetylcholinesterase inhibition assays .

What analytical methods are recommended for quantifying N-(2-bromophenyl)-4-fluorobenzamide in complex biological matrices?

  • LC-MS/MS : Employ a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. Monitor transitions like m/z 308 → 182 (bromophenyl fragment) .
  • Sample preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery from plasma .
  • Validation parameters : Assess linearity (1–1000 ng/mL), intraday precision (<15% RSD), and matrix effects (e.g., ion suppression) .

Methodological Challenges

How can researchers address low yields in the coupling step during synthesis?

  • Catalyst optimization : Test coupling agents like HATU or EDCI/HOBt for improved efficiency .
  • Solvent effects : Replace dichloromethane with THF to enhance solubility of intermediates .
  • In situ monitoring : Use FTIR to track acyl chloride consumption and minimize hydrolysis .

What strategies enhance the stability of N-(2-bromophenyl)-4-fluorobenzamide in aqueous solutions for in vitro assays?

  • Formulation : Use cyclodextrin-based complexes to improve solubility and prevent aggregation .
  • pH control : Buffer solutions (pH 6–7) reduce hydrolysis of the amide bond .

Data Interpretation

How can computational modeling predict the binding mode of N-(2-bromophenyl)-4-fluorobenzamide to neuronal receptors?

  • Docking studies : Use AutoDock Vina with receptor structures (e.g., TrkA for neuritogenesis) to identify key interactions (e.g., halogen bonding with Tyr785) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

Emerging Applications

Can N-(2-bromophenyl)-4-fluorobenzamide serve as a precursor for radiopharmaceuticals?

  • ¹⁸F labeling : Replace the fluorine atom with ¹⁸F via nucleophilic aromatic substitution for PET imaging probes. Optimize precursors (e.g., nitro → ¹⁸F) .
  • Biodistribution studies : Track uptake in neural tissues using autoradiography .

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